Cas no 51270-39-4 (1-bromo-n,n-dimethylmethanesulfonamide)

1-bromo-n,n-dimethylmethanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 1-bromo-n,n-dimethylmethanesulfonamide
- bromomethyl-trimethyl-ammonium, bromide
- Trimethylbrommethylammonium
- Brommethyl-trimethyl-ammonium, Bromid
- markiertes Trimethyl-brommethyl-ammoniumbromid
- 1-bromo-N,N,N-trimethylmethaniminium bromide
- AGN-PC-00N0W6
- NSC12092
- N,N-Dimethyl-bromomethansulfonamid
- Brommethyltrimethylammonium
- bromo-N,N-dimethylmethanesulfonamide
- N,N-dimethyl bromomethanesulfonamide
- bromomethyltrimethylammonium bromide
- Methanaminium, 1-bromo-N,N,N-trimethyl-, bromide
- bromomethyl-trimethyl-ammonium, bromide; Trimethylbrommethylammonium; Brommethyl-trimethyl-ammonium, Bromid; markiertes Trimethyl-brommethyl-ammoniumbromid; 1-bromo-N,N,N-trimethylmethaniminium bromide; AGN-PC-00N0W6; NSC12092; N,N-Dimethyl-bromomethansulfonamid; Brommethyltrimethylammonium; bromo-N,N-dimethylmethanesulfonamide; N,N-dimethyl bromomethanesulfonamide; bromomethyltrimethylammonium bromide; Methanaminium, 1-bromo-N,N,N-trim
- 51270-39-4
- BCA27039
- Methanesulfonamide, 1-bromo-N,N-dimethyl-
- SCHEMBL3579516
- AKOS021404836
- EN300-244120
-
- MDL: MFCD25984861
- Inchi: InChI=1S/C3H8BrNO2S/c1-5(2)8(6,7)3-4/h3H2,1-2H3
- InChI Key: MVZNJIOTIDUDMN-UHFFFAOYSA-N
- SMILES: CN(C)S(=O)(=O)CBr
Computed Properties
- Exact Mass: 200.94594
- Monoisotopic Mass: 200.94591g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- Density: 1.69
- Boiling Point: 229.4°C at 760 mmHg
- Flash Point: 92.5°C
- Refractive Index: 1.52
- PSA: 37.38
1-bromo-n,n-dimethylmethanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-244120-0.1g |
1-bromo-N,N-dimethylmethanesulfonamide |
51270-39-4 | 95% | 0.1g |
$317.0 | 2024-06-19 | |
Enamine | EN300-244120-0.5g |
1-bromo-N,N-dimethylmethanesulfonamide |
51270-39-4 | 95% | 0.5g |
$713.0 | 2024-06-19 | |
Enamine | EN300-244120-5.0g |
1-bromo-N,N-dimethylmethanesulfonamide |
51270-39-4 | 95% | 5.0g |
$2650.0 | 2024-06-19 | |
Enamine | EN300-244120-1.0g |
1-bromo-N,N-dimethylmethanesulfonamide |
51270-39-4 | 95% | 1.0g |
$914.0 | 2024-06-19 | |
Enamine | EN300-244120-10.0g |
1-bromo-N,N-dimethylmethanesulfonamide |
51270-39-4 | 95% | 10.0g |
$3929.0 | 2024-06-19 | |
Enamine | EN300-244120-1g |
1-bromo-N,N-dimethylmethanesulfonamide |
51270-39-4 | 95% | 1g |
$914.0 | 2023-09-15 | |
Aaron | AR01AV94-500mg |
1-Bromo-N,N-dimethylmethanesulfonamide |
51270-39-4 | 95% | 500mg |
$1006.00 | 2025-02-09 | |
Aaron | AR01AV94-1g |
1-Bromo-N,N-dimethylmethanesulfonamide |
51270-39-4 | 95% | 1g |
$1282.00 | 2025-02-09 | |
Aaron | AR01AV94-250mg |
1-Bromo-N,N-dimethylmethanesulfonamide |
51270-39-4 | 95% | 250mg |
$647.00 | 2025-02-09 | |
Aaron | AR01AV94-5g |
1-Bromo-N,N-dimethylmethanesulfonamide |
51270-39-4 | 95% | 5g |
$3669.00 | 2025-02-09 |
1-bromo-n,n-dimethylmethanesulfonamide Related Literature
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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2. Back matter
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
Additional information on 1-bromo-n,n-dimethylmethanesulfonamide
Professional Introduction to 1-Bromo-N,N-Dimethylmethanesulfonamide (CAS No. 51270-39-4)
1-Bromo-N,N-dimethylmethanesulfonamide, a compound with the chemical formula C₄H₇BrNO₂S, is a significant intermediate in the field of organic synthesis and pharmaceutical research. This compound, identified by its CAS number 51270-39-4, has garnered attention due to its versatile applications in the development of novel therapeutic agents and specialty chemicals. The unique structural features of this molecule, particularly the presence of a bromine substituent and a dimethylamino group attached to a methanesulfonyl moiety, make it a valuable building block for various synthetic transformations.
The synthesis of 1-bromo-N,N-dimethylmethanesulfonamide typically involves the reaction of bromine with N,N-dimethylformamide in the presence of a suitable catalyst. This process highlights the compound's reactivity and its potential for further functionalization. In recent years, researchers have explored its utility in constructing more complex molecules, including heterocyclic compounds and bioactive scaffolds. The methanesulfonyl group, in particular, serves as a pivotal feature for further derivatization, enabling the creation of a wide array of pharmacologically relevant derivatives.
One of the most compelling aspects of 1-bromo-N,N-dimethylmethanesulfonamide is its role in medicinal chemistry. The bromine atom provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are fundamental in constructing biaryl structures found in many drugs. Additionally, the dimethylamino group can be modified through various chemical pathways, allowing for the introduction of additional functional groups that may enhance biological activity. These attributes have made this compound a staple in synthetic laboratories focused on drug discovery.
Recent studies have demonstrated the utility of 1-bromo-N,N-dimethylmethanesulfonamide in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often targeted by therapeutic agents to treat diseases such as cancer and inflammatory disorders. By leveraging the reactivity of this compound, researchers have been able to design and synthesize novel inhibitors that exhibit high selectivity and potency. The methanesulfonyl group serves as a key pharmacophore, contributing to the binding affinity and specificity of these inhibitors.
The compound's significance extends beyond kinase inhibition. It has also been employed in the synthesis of protease inhibitors, which are crucial for treating viral infections and cancer. The ability to introduce diverse functional groups into the molecular framework of 1-bromo-N,N-dimethylmethanesulfonamide allows for fine-tuning of pharmacokinetic properties, such as solubility and metabolic stability. These factors are essential for developing drugs that can effectively reach their target sites within the body.
In addition to its pharmaceutical applications, 1-bromo-N,N-dimethylmethanesulfonamide has found utility in materials science. Its reactivity makes it a valuable precursor for synthesizing advanced materials with tailored properties. For instance, researchers have utilized this compound to develop polymers with enhanced thermal stability and mechanical strength. These materials are particularly relevant for applications in electronics and aerospace industries, where high-performance polymers are required.
The environmental impact of using 1-bromo-N,N-dimethylmethanesulfonamide is also an area of growing interest. While this compound offers numerous synthetic advantages, its handling requires adherence to strict safety protocols due to its potential reactivity under certain conditions. Researchers are continually exploring ways to optimize synthetic routes while minimizing environmental impact. This includes developing greener catalysts and solvents that reduce waste generation and energy consumption during production.
Future directions in the study of 1-bromo-N,N-dimethylmethanesulfonamide may involve exploring its role in drug delivery systems. By incorporating this compound into nanoparticles or other delivery vehicles, researchers aim to enhance the targeted delivery of therapeutic agents to specific tissues or organs. This approach could improve treatment efficacy while reducing side effects associated with systemic administration.
The compound's versatility also makes it an attractive candidate for use in combinatorial chemistry libraries. These libraries contain vast collections of diverse molecules that can be screened for biological activity against various targets. The ability to rapidly synthesize derivatives of 1-bromo-N,N-dimethylmethanesulfonamide allows researchers to generate large numbers of compounds for high-throughput screening experiments.
In conclusion, 1-bromo-N,N-dimethylmethanesulfonamide (CAS No. 51270-39-4) is a multifaceted compound with significant applications across multiple scientific disciplines. Its role in pharmaceutical research, particularly in the development of kinase inhibitors and protease inhibitors, underscores its importance as a synthetic intermediate. Additionally, its utility in materials science and environmental chemistry highlights its broad applicability beyond traditional medicinal chemistry endeavors.
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